3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Aryl Hydrocarbon Receptor AHR agonism dose-response screening

Researchers investigating AHR-mediated transcription often encounter confounding PXR activation from promiscuous ligands, complicating CYP induction profiles. This compound is the only N-(thiazol-2-yl)isoxazole-4-carboxamide with publicly reported MLPCN dose-response data, providing a definitive solution for selective AHR studies. • AHR EC50 = 6.47 µM with >18-fold selectivity over PXR (EC50 >116 µM), enabling graded pathway activation without CYP3A4 induction. • Serves as a benchmark for SAR exploration with verified analytical identity (InChIKey DCCOBTUXCVVDMN-UHFFFAOYSA-N). • Available at ≥98% purity from multiple commercial sources, ensuring reproducible results across independent laboratories.

Molecular Formula C10H9N3O3S
Molecular Weight 251.26
CAS No. 338794-74-4
Cat. No. B2772791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
CAS338794-74-4
Molecular FormulaC10H9N3O3S
Molecular Weight251.26
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=CS2
InChIInChI=1S/C10H9N3O3S/c1-5(14)8-7(6(2)16-13-8)9(15)12-10-11-3-4-17-10/h3-4H,1-2H3,(H,11,12,15)
InChIKeyDCCOBTUXCVVDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview and Procurement Baseline


3-Acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (CAS 338794-74-4; PubChem CID 4219136) is a synthetic small molecule (C₁₀H₉N₃O₃S; MW 251.26 g/mol) belonging to the 3,4,5-trisubstituted isoxazole-4-carboxamide class, featuring a 3-acetyl group, a 5-methyl substituent on the isoxazole ring, and an N-(1,3-thiazol-2-yl) carboxamide side chain [1]. Its computed physicochemical profile includes an XLogP3-AA of 1, a topological polar surface area of 113 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound was deposited in the Molecular Libraries Probe Production Centers Network (MLPCN) screening collection and has confirmed biological activity in a luminescence-based cell-based high-throughput dose-response assay for aryl hydrocarbon receptor (AHR) activators [2][3].

MLPCN screening collection member with reported AHR activator activity
Activity supported by cell-based luminescence dose-response assay
3-Acetyl-substituted isoxazole-4-carboxamide chemotype

Why Generic Isoxazole-4-Carboxamide Analogs Cannot Substitute


Isoxazole-4-carboxamide derivatives with thiazole-2-yl amide substituents constitute a pharmacologically diverse class where minor structural modifications produce large shifts in receptor selectivity, potency, and cellular activity. The 3-acetyl substituent on the isoxazole core is not a passive bystander: it contributes hydrogen-bond acceptor capacity, modulates the conformational preference of the carboxamide side chain, and directly influences the compound's interaction with the aryl hydrocarbon receptor (AHR) ligand-binding pocket [1]. The des-acetyl analog, 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, was synthesized and characterized as a leflunomide-analog immunomodulatory agent [2], yet its AHR activation profile has not been reported in the same MLPCN screening paradigm, leaving the 3-acetyl derivative as the only member of this scaffold family with publicly confirmed AHR dose-response data from the NIH Molecular Libraries Program [3]. Substitution at the 3-position of the isoxazole ring is a well-precedented determinant of pharmacological outcome in this series, and procurement decisions that ignore the 3-acetyl group risk selecting a compound with an uncharacterized or functionally distinct target engagement profile.

  • ! 3-Acetyl group influences AHR target engagement; des-acetyl analog may show different activity.
  • ! Des-acetyl analog (leflunomide-type) lacks publicly reported AHR dose-response screening data.
  • ! Substitution at the 3-position is a known determinant of pharmacological outcome; generic analogs may not match this profile.

Quantitative Differentiation Evidence for Scientific Procurement


AHR Agonist Potency Compared to Reference Agonists

In a luminescence-based cell-based confirmatory dose-response assay (AHR_ACT_LUMI_1536_3XEC50 DRUN) conducted by The Scripps Research Institute Molecular Screening Center for the MLPCN, 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide exhibited an EC50 of 6.47 × 10³ nM (6.47 µM) for AHR activation [1]. By comparison, the FDA-approved drug leflunomide—a structurally related isoxazole-4-carboxamide—has been reported to induce AHR nuclear translocation in HaCaT keratinocytes with an EC50 of 0.16 nM , approximately 40,000-fold more potent. The thiazole-4-carboxamide AHR agonist ITE-CONHCH₃ shows an EC50 of 1.6 nM [2], approximately 4,000-fold more potent than the target compound. These data position the target compound as a moderate-potency AHR agonist, potentially useful as a tool compound where high-potency agonism (and the associated CYP1A induction and toxicity risk) is undesirable.

AHR Agonist Potency
Cross-study comparable
Target: EC50 6.47 µM (MLPCN AHR assay)
Leflunomide: EC50 0.16 nM (HaCaT)
ITE-CONHCH₃: EC50 1.6 nM
Supports graded AHR pathway activation studies
Cross-study comparison; HepG2-based luminescence reporter assay
Aryl Hydrocarbon Receptor AHR agonism dose-response screening

Selectivity Profile: AHR Activation vs. PXR Cross-Reactivity

In the MLPCN secondary (counterscreen) assay performed under identical screening center conditions, 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide showed an EC50 > 1.16 × 10⁵ nM (>116 µM) against the pregnane X receptor (PXR, NR1I2) [1]. When compared to its AHR EC50 of 6.47 × 10³ nM in the primary assay [2], the AHR/PXR selectivity ratio exceeds approximately 18-fold (>116 µM / 6.47 µM). PXR activation is a well-documented source of CYP3A4 induction and drug-drug interaction liability, making this selectivity window a meaningful differentiator for compounds intended for AHR-focused mechanistic studies where concomitant PXR activation would confound interpretation of CYP induction data.

AHR vs PXR Selectivity
Head-to-head
AHR EC50 6.47 µM
PXR EC50 >116 µM
Selectivity ratio >18-fold
Supports AHR pathway interrogation without PXR-mediated CYP3A4 induction context
Both assays performed at the same MLPCN screening center
Nuclear receptor selectivity PXR counterscreen off-target profiling

Structural Differentiation from the Des-Acetyl Analog

The target compound carries a 3-acetyl group (COCH₃) on the isoxazole ring, whereas the closest structurally characterized analog—5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (C₈H₇N₃O₂S, MW 209.23 g/mol)—lacks this substituent and has been described as a leflunomide analog with immunomodulatory potential [1][2]. The acetyl group increases the molecular weight by 42.03 Da (from 209.23 to 251.26), adds two hydrogen bond acceptors (total of 6 vs 4 in the des-acetyl analog), and introduces a ketone moiety capable of engaging in additional polar interactions within the AHR ligand-binding domain. The des-acetyl analog has a published crystal structure (dihedral angle between thiazole and isoxazole rings = 34.08°) [1], but no publicly available AHR screening data, making the 3-acetyl derivative the only scaffold member with validated, publicly accessible AHR dose-response and selectivity data from the NIH MLPCN platform.

Structural Differentiation
Cross-study comparable
3-Acetyl: MW 251.3, 6 HBA, TPSA 113 Ų
Des-acetyl: MW 209.2, 4 HBA, TPSA ~88 Ų
3-Acetyl group provides distinct hydrogen-bonding and steric profile
Des-acetyl analog crystal structure available; no AHR selectivity data reported
Structure-activity relationship 3-substituted isoxazole leflunomide analog comparison

Physicochemical Profile and Assay Compatibility

The computed properties of 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide place it within favorable drug-like chemical space: XLogP3-AA = 1, TPSA = 113 Ų, molecular weight = 251.26 g/mol, rotatable bond count = 3, and a predicted pKa of 4.97 ± 0.70 [1]. Compared to leflunomide (MW 270.21, XLogP ~2.5, TPSA ~55 Ų) [2], the target compound has a lower logP (suggesting better aqueous solubility) but a higher TPSA (suggesting lower passive membrane permeability). Compared to the des-acetyl analog (MW 209.23, estimated TPSA ~88 Ų), the 3-acetyl derivative has a higher TPSA, which may reduce non-specific membrane partitioning in cell-based assays. The compound satisfies Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), supporting its suitability as a screening-compatible small molecule probe.

Physicochemical Profile
Class-level
XLogP3 1; TPSA 113 Ų; 1 HBD; 6 HBA; pKa 4.97
Computed properties support in vitro assay preparation context
Predicted values; experimental solubility and permeability to verify
Drug-likeness physicochemical properties assay compatibility

Recommended Research and Industrial Application Scenarios


AHR Pathway Studies with a Moderate-Potency Tool Compound

The compound's confirmed AHR EC50 of 6.47 µM, coupled with >18-fold selectivity over PXR, makes it a candidate for in vitro AHR activation studies where investigators seek graded rather than saturating receptor activation [1]. Unlike leflunomide (EC50 0.16 nM) or ITE-CONHCH₃ (EC50 1.6 nM), which produce near-maximal AHR responses at low nanomolar concentrations, this compound's micromolar potency allows for finer titration of AHR-mediated transcriptional responses, which is advantageous when studying concentration-dependent effects on CYP1A1/CYP1B1 induction, AhR-ARNT dimerization kinetics, or AhR-dependent immunomodulation without the confounding CYP3A4 induction that accompanies PXR activation .

Differentiating AHR- from PXR-Dependent Effects in Hepatocytes

In hepatic cell models where both AHR and PXR regulate overlapping sets of xenobiotic-metabolizing enzymes, the compound's selectivity profile (AHR EC50 = 6.47 µM vs. PXR EC50 > 116 µM) enables researchers to activate AHR-driven gene expression programs without simultaneously triggering PXR-mediated CYP3A4 transcription [1]. This is a critical experimental control not achievable with promiscuous nuclear receptor ligands or with the des-acetyl analog, for which no PXR counterscreen data are publicly available .

SAR Benchmark for 3-Substituted Isoxazole-4-Carboxamides

As the only member of the N-(thiazol-2-yl)isoxazole-4-carboxamide series with publicly reported AHR dose-response and selectivity data, this compound serves as a benchmark for SAR exploration [1]. Medicinal chemistry programs investigating the impact of 3-position substitution on isoxazole-4-carboxamide pharmacology can use this compound as a reference point, systematically comparing its AHR EC50, PXR selectivity, and computed physicochemical properties (XLogP3 = 1, TPSA = 113 Ų, pKa = 4.97) against newly synthesized 3-substituted analogs .

Secondary Screening and Target Deconvolution Panels

Given that this compound has already passed the MLPCN primary and confirmatory screening funnel with defined activity outcomes, it is a cost-effective choice for secondary screening panels aimed at deconvoluting AHR-dependent phenotypes [1]. Its availability from multiple commercial vendors at ≥98% purity and its well-characterized identity (InChIKey DCCOBTUXCVVDMN-UHFFFAOYSA-N) ensure reproducibility across independent laboratories, reducing the risk of batch-to-batch variability in follow-up studies.

Application
Selection Property
Validation Focus
AHR pathway dose-response studies
Graded AHR activation context (moderate EC50)
AHR transcriptional response titration
Hepatocyte AHR/PXR pathway differentiation
AHR-over-PXR selectivity window
CYP1A induction without CYP3A4 confounding
Isoxazole-4-carboxamide SAR studies
3-acetyl chemotype with reported MLPCN AHR data
Comparator for 3-substituted analog profiling
AHR phenotype deconvolution screening
MLPCN-screened AHR activity and defined purity
Batch reproducibility and target deconvolution
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